1,5-Dimethyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole
Overview
Description
1,5-Dimethyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole is a compound belonging to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Preparation Methods
The synthesis of 1,5-Dimethyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole can be achieved through various synthetic routes. One common method involves the condensation reaction between o-phenylenediamine and a suitable aldehyde or ketone under acidic conditions . Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity .
Chemical Reactions Analysis
1,5-Dimethyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole undergoes several types of chemical reactions, including:
Scientific Research Applications
1,5-Dimethyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can act as a receptor antagonist by binding to receptor sites and blocking the interaction of endogenous ligands .
Comparison with Similar Compounds
1,5-Dimethyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole can be compared with other similar compounds, such as:
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for the treatment of gastric ulcers.
Albendazole: A benzimidazole derivative used as an anthelmintic for the treatment of parasitic worm infections.
Pantoprazole: Another proton pump inhibitor similar to omeprazole, used for the treatment of acid-related disorders.
These compounds share the benzimidazole core structure but differ in their functional groups and specific biological activities, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
1,5-dimethyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4/c1-12-4-5-14-13(10-12)16-15(18(14)3)11-19-8-6-17(2)7-9-19/h4-5,10H,6-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZXKGFOXFJBLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.